molecular formula C23H29ClN2O3 B13732589 Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride CAS No. 18235-87-5

Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride

Cat. No.: B13732589
CAS No.: 18235-87-5
M. Wt: 416.9 g/mol
InChI Key: WQGXFWXRNJECGX-UHFFFAOYSA-N
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Description

Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . Another approach is the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the indole ring .

Industrial Production Methods

Industrial production of indole derivatives typically employs large-scale organic synthesis techniques. These methods often involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

18235-87-5

Molecular Formula

C23H29ClN2O3

Molecular Weight

416.9 g/mol

IUPAC Name

diethyl-[2-(5-methoxy-2-methyl-1-phenylindole-3-carbonyl)oxyethyl]azanium;chloride

InChI

InChI=1S/C23H28N2O3.ClH/c1-5-24(6-2)14-15-28-23(26)22-17(3)25(18-10-8-7-9-11-18)21-13-12-19(27-4)16-20(21)22;/h7-13,16H,5-6,14-15H2,1-4H3;1H

InChI Key

WQGXFWXRNJECGX-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C.[Cl-]

Origin of Product

United States

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